An In-depth Technical Guide to the Core Basic Properties of 3-(2-Chlorophenyl)-1H-Pyrazole
An In-depth Technical Guide to the Core Basic Properties of 3-(2-Chlorophenyl)-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of 3-(2-Chlorophenyl)-1H-pyrazole. Due to the limited availability of specific experimental data for this particular isomer, this guide incorporates data from closely related analogs to provide a robust understanding of its expected characteristics and potential applications.
Chemical and Physical Properties
3-(2-Chlorophenyl)-1H-pyrazole is a substituted aromatic heterocyclic compound. The pyrazole core is a five-membered ring containing two adjacent nitrogen atoms, and it is substituted with a 2-chlorophenyl group at the 3-position. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Molecular Weight | 178.62 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | |
| Melting Point | 76-77 °C | |
| Solubility | Expected to be soluble in organic solvents such as chloroform and methanol. | [2] |
| pKa | Data not available. Pyrazole itself has a pKa of 2.49 for the conjugate acid. The substituent may alter this value. |
Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring and the pyrazole ring. The chemical shifts (δ) are predicted to be in the following ranges in CDCl₃:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole-NH | > 10.0 | broad singlet |
| Phenyl-H (multiple) | 7.2 - 7.8 | multiplet |
| Pyrazole-H4 | ~6.8 | doublet |
| Pyrazole-H5 | ~7.7 | doublet |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbons of both the pyrazole and the chlorophenyl rings.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrazole-C3 | ~150 |
| Pyrazole-C4 | ~105 |
| Pyrazole-C5 | ~130 |
| Phenyl-C (multiple) | 125 - 135 |
Note: These are estimated values and require experimental verification.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H and C=N stretching vibrations of the pyrazole ring, as well as bands corresponding to the aromatic C-H and C-C bonds and the C-Cl bond.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (pyrazole) | 3100 - 3300 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (pyrazole) | 1500 - 1600 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 700 - 800 |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 178, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% of the [M]⁺ intensity). Fragmentation would likely involve the loss of small molecules such as HCN and N₂ from the pyrazole ring.
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 3-(2-Chlorophenyl)-1H-pyrazole is not widely published. However, a common and effective method for the synthesis of 3-aryl-pyrazoles involves the condensation of a substituted acetophenone with a source of hydrazine, followed by cyclization. A plausible synthetic route is outlined below.
Proposed Synthetic Protocol
Reaction: 2'-Chloroacetophenone reacts with hydrazine hydrate in a suitable solvent, often with an acid or base catalyst, to form the intermediate hydrazone, which then undergoes cyclization to yield 3-(2-Chlorophenyl)-1H-pyrazole.
Reagents and Equipment:
-
2'-Chloroacetophenone
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
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Dissolve 2'-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask.
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Add a catalytic amount of glacial acetic acid.
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Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove excess hydrazine and catalyst.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Biological Activity
While specific biological data for 3-(2-Chlorophenyl)-1H-pyrazole is scarce, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Anticancer Activity of Related Compounds
Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of a chlorophenyl moiety can enhance this activity. For instance, some chlorophenyl-substituted pyrazoles have shown promising activity against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[3][4]
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Chlorophenyl-substituted pyrazolones | HepG2 | 6 - 89 | [3] |
| Phenylpyrazole derivatives | MCF-7 | <0.1 - 45.8 | [5] |
| Pyrazole derivatives | Various | 10 - 50 | [6] |
The mechanism of anticancer action for some pyrazole derivatives is thought to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase signaling pathways.[7][8]
Putative Signaling Pathway
Based on the known mechanisms of related pyrazole compounds in cancer, a putative signaling pathway for 3-(2-Chlorophenyl)-1H-pyrazole is proposed below. It is hypothesized that the compound may induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Conclusion
3-(2-Chlorophenyl)-1H-pyrazole is a molecule of significant interest for medicinal chemistry and drug development due to its pyrazole core and chlorophenyl substituent, features commonly found in bioactive compounds. While specific experimental data for this compound are limited, this guide provides a comprehensive overview of its expected properties and potential biological activities based on the well-established chemistry and pharmacology of related pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound.
References
- 1. 3-(2-Chlorophenyl)-1H-Pyrazole | C9H7ClN2 | CID 2735799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. rsc.org [rsc.org]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
